2,5-Pyridinedimethanol, 6-methyl-
Description
Chemical Name: 2,5-Pyridinedimethanol, 6-methyl- CAS Number: 21514-99-8 Molecular Formula: C₇H₉NO₂ Molecular Weight: 139.15 g/mol Synonyms: [6-(Hydroxymethyl)pyridin-3-yl]methanol, 2,5-Pyridinedimethanol
This compound features a pyridine ring substituted with hydroxymethyl groups at the 2- and 5-positions and a methyl group at the 6-position. Its bifunctional hydroxymethyl groups enable hydrogen bonding, enhancing solubility in polar solvents. It is primarily used as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules .
Properties
IUPAC Name |
[6-(hydroxymethyl)-2-methylpyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(4-10)2-3-8(5-11)9-6/h2-3,10-11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGRREWCVJPHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607212 | |
| Record name | (6-Methylpyridine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87511-98-6 | |
| Record name | (6-Methylpyridine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedimethanol, 6-methyl- typically involves the oxidation of 2,5-dimethylpyridine to form 2,5-pyridinedicarboxylic acid, followed by reduction to yield the desired dimethanol compound. The oxidation step can be achieved using potassium permanganate (KMnO4) under reflux conditions . The resulting dicarboxylic acid is then reduced using sodium borohydride (NaBH4) in the presence of iodine (I2) to obtain 2,5-Pyridinedimethanol, 6-methyl- with a high yield .
Industrial Production Methods: In an industrial setting, the production of 2,5-Pyridinedimethanol, 6-methyl- can be scaled up by optimizing the reaction conditions to ensure safety, efficiency, and cost-effectiveness. This involves using large-scale reactors with precise temperature and pressure controls, as well as continuous monitoring of the reaction progress to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Pyridinedimethanol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2,5-Pyridinedicarboxylic acid.
Reduction: 2,5-Pyridinedimethanol.
Substitution: 2,5-Dihalogenated pyridine derivatives.
Scientific Research Applications
Chemical Applications
Ligand for Metal Complexes
2,5-Pyridinedimethanol, 6-methyl- serves as a ligand in the synthesis of metal complexes. These complexes are crucial in catalysis and material science due to their ability to facilitate various chemical reactions. The compound can coordinate with metal ions, enhancing the efficiency of catalytic processes .
Synthesis of Specialty Chemicals
The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins. Its hydroxymethyl groups allow for further functionalization, making it a versatile building block in organic synthesis .
| Application | Description |
|---|---|
| Ligand for Metal Complexes | Forms complexes that catalyze chemical reactions. |
| Specialty Chemicals | Used in producing polymers and resins through functionalization. |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that 2,5-Pyridinedimethanol, 6-methyl- exhibits potential biological activities. Studies have explored its antimicrobial effects against various pathogens and its anticancer properties in different cancer cell lines .
Pharmaceutical Building Block
The compound is being investigated as a building block for pharmaceutical compounds. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and safety profiles .
Industrial Applications
Production Optimization
In industrial settings, the production of 2,5-Pyridinedimethanol, 6-methyl- can be optimized for safety and efficiency. The reaction conditions are tailored to maximize yield while minimizing environmental impact. For instance, using potassium permanganate for oxidation followed by reduction with sodium borohydride has been shown to produce high yields of the compound .
Case Studies
-
Synthesis via Biocatalysis
A study demonstrated a biocatalytic process for synthesizing 2,5-Pyridinedimethanol from 2,6-lutidine using recombinant microbial cells. This method achieved high productivity and reduced environmental impact compared to traditional chemical synthesis methods . -
Therapeutic Potential
In a preclinical study on rats, 6-methyl-2-pyridinemethanol was shown to have a higher affinity for nicotinic receptors compared to nicotine itself. This suggests potential applications in developing nicotine analogs for therapeutic use .
Mechanism of Action
The mechanism of action of 2,5-Pyridinedimethanol, 6-methyl- involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions. These complexes can activate or inhibit specific enzymes or pathways, leading to desired chemical transformations .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following pyridine derivatives are structurally related but exhibit distinct properties due to variations in substituents:
Physicochemical Properties
- Polarity: The hydroxymethyl groups in 2,5-Pyridinedimethanol, 6-methyl- increase hydrophilicity compared to the ketone-dominated 2(1H)-Pyridone, 6-methyl- .
- Solubility : The hydrochloride derivative (CAS 122776-03-8) exhibits superior aqueous solubility due to ionic character, contrasting with the neutral diol .
Research Findings and Limitations
- Synthetic Challenges : Introducing substituents at the 2- and 5-positions (e.g., hydroxymethyl groups) requires precise regioselective methods, whereas 3,4-substitution (as in CAS 122776-03-8) may involve different protecting group strategies .
- Data Gaps : Experimental data on melting points, boiling points, and partition coefficients (LogP) are absent in the provided evidence, limiting direct performance comparisons.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-methyl-2,5-pyridinedimethanol in laboratory settings?
- Methodological Answer : Follow strict ventilation and personal protective equipment (PPE) guidelines. Store in sealed containers in well-ventilated areas to prevent inhalation or skin contact. In case of spills, evacuate non-essential personnel, use PPE, and dispose of waste via approved facilities .
Q. What synthetic routes are available for 6-methyl-2,5-pyridinedimethanol, and what parameters optimize yield?
- Methodological Answer : A reported method involves oxidizing 2,6-dimethylpyridine to 2,6-pyridinedimethanol via hydroxylation, with yields dependent on reaction temperature (60–80°C) and catalyst choice (e.g., Ru-based systems). Adjust pH to 5–6 during purification to isolate the product .
Q. How can UV-Vis spectroscopy characterize the electronic properties of 6-methyl-2,5-pyridinedimethanol?
- Methodological Answer : Analyze absorption spectra in the 200–400 nm range to identify π→π* and n→π* transitions. Compare with NIST reference data (e.g., UV/Visible spectrum at 263 nm) to confirm structural features .
Advanced Research Questions
Q. What strategies resolve contradictions between predicted and experimental NMR data for 6-methyl-2,5-pyridinedimethanol derivatives?
- Methodological Answer : Employ computational tools (DFT calculations) to simulate NMR spectra and cross-validate with experimental results. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns. Address discrepancies by testing solvent effects or tautomeric equilibria .
Q. How does the 6-methyl group influence the coordination chemistry of 2,5-pyridinedimethanol with transition metals?
- Methodological Answer : The methyl group sterically hinders axial coordination sites, favoring planar ligand geometry. Test via X-ray crystallography with Cu(II) or Fe(III) complexes to compare bond lengths and angles with non-methylated analogs .
Q. What role does 6-methyl-2,5-pyridinedimethanol play in synthesizing macrocyclic ligands?
- Methodological Answer : Use it as a diol precursor for crown ether analogs. React with dichloropyridine derivatives under Mitsunobu conditions to form macrocycles. Optimize ring-closing efficiency by varying solvent polarity (e.g., THF vs. DMF) .
Q. How can chromatographic methods be optimized to quantify 6-methyl-2,5-pyridinedimethanol in biological matrices?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column, using 0.1% formic acid in acetonitrile/water (30:70 v/v) as the mobile phase. Validate via spike-recovery assays (≥95% recovery) and limit of detection (LOD) studies .
Key Notes for Experimental Design
- Contradiction Analysis : Structural ambiguity between 2,5- and 3,4-pyridinedimethanol isomers (e.g., pyridoxine derivatives) requires rigorous spectral differentiation. Cross-reference IR and NMR data to distinguish substitution patterns .
- Stability Testing : Monitor thermal decomposition under inert atmospheres (TGA/DSC) to identify degradation products (e.g., release of formaldehyde or CO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
